molecular formula C6H14ClN B1388966 3,3-Dimethylpyrrolidine hydrochloride CAS No. 792915-20-9

3,3-Dimethylpyrrolidine hydrochloride

Cat. No. B1388966
M. Wt: 135.63 g/mol
InChI Key: PVDSQZKZYULVPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethylpyrrolidine hydrochloride is a chemical compound with the CAS Number: 792915-20-9. It has a molecular weight of 135.64 and its IUPAC name is 3,3-dimethylpyrrolidine hydrochloride . It is stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The molecular formula of 3,3-Dimethylpyrrolidine hydrochloride is C6H14ClN . The InChI code is 1S/C6H13N.ClH/c1-6(2)3-4-7-5-6;/h7H,3-5H2,1-2H3;1H .


Physical And Chemical Properties Analysis

3,3-Dimethylpyrrolidine hydrochloride is a solid at room temperature . It has a molecular weight of 135.64 . The boiling point of 3,3-dimethylpyrrolidine, a related compound, is 388K .

Scientific Research Applications

Application in Flow-Injection Spectrophotometric Determination

3,3-Dimethylpyrrolidine hydrochloride has been utilized in the flow-injection analysis system with spectrophotometric detection for determining free residual chlorine in water. This method offers sufficient selectivity and detectability, with a high sampling rate of 150 samples per hour. The approach was successfully applied to analyze treated water samples, though its limited selectivity to chloramines was also noted (Poboży, Pyrzyńska, Szostek, & Trojanowicz, 1995).

Role in Pyrolysis and Dehydrogenation Studies

In research exploring the pyrolysis of 1-ethyl-3,3-dimethylpyrrolidine-1-oxide, the compound 3,3-dimethyl-1-pyrroline-1-oxide was obtained. This study is significant for understanding the chemical transformations and reaction mechanisms of related compounds (Bonnett, Ho, & Raleigh, 1965).

Utilization in Pharmacological Research

3,3-Dimethylpyrrolidine hydrochloride has been involved in the discovery of nonpeptidic agonists for the urotensin-II receptor. This research is crucial for developing new pharmacological tools and potential drug leads, especially in understanding receptor activities and drug development (Croston et al., 2002).

In Catalyst Development for Acylation Reactions

The compound has been used in the development of recyclable catalysts for acylation of inert alcohols and phenols. This application is critical in the field of organic synthesis, particularly in improving reaction efficiencies and catalyst recyclability (Liu, Ma, Liu, & Wang, 2014).

In Corrosion Inhibition Studies

Research on pyridine-pyrazole compounds, including 3,3-dimethylpyrrolidine hydrochloride, has demonstrated their effectiveness as inhibitors for steel corrosion in hydrochloric acid solutions. This finding is significant for industries where corrosion is a major concern, offering potential solutions for material preservation (Bouklah et al., 2005).

Impact in Self-Condensation Studies

The compound has also been studied for its role in the self-condensation of pyrroles, providing insights into reaction pathways and mechanisms in organic chemistry (Bender & Bonnett, 1968).

Safety And Hazards

The safety information for 3,3-Dimethylpyrrolidine hydrochloride indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

Pyrrolidine, the parent compound of 3,3-Dimethylpyrrolidine hydrochloride, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This suggests that 3,3-Dimethylpyrrolidine hydrochloride and its derivatives could have potential applications in drug discovery and development .

properties

IUPAC Name

3,3-dimethylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-6(2)3-4-7-5-6;/h7H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDSQZKZYULVPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673804
Record name 3,3-Dimethylpyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethylpyrrolidine hydrochloride

CAS RN

792915-20-9, 3437-30-7
Record name 3,3-Dimethylpyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-Dimethylpyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,3-dimethylpyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethylpyrrolidine hydrochloride
Reactant of Route 2
3,3-Dimethylpyrrolidine hydrochloride
Reactant of Route 3
3,3-Dimethylpyrrolidine hydrochloride
Reactant of Route 4
3,3-Dimethylpyrrolidine hydrochloride
Reactant of Route 5
3,3-Dimethylpyrrolidine hydrochloride
Reactant of Route 6
3,3-Dimethylpyrrolidine hydrochloride

Citations

For This Compound
2
Citations
SCC Lucas, SJ Atkinson, P Bamborough… - Journal of Medicinal …, 2020 - ACS Publications
Most bromodomain inhibitors mimic the interactions of the natural acetylated lysine (KAc) histone substrate through key interactions with conserved asparagine and tyrosine residues …
Number of citations: 13 pubs.acs.org
山内大輔 - (No Title), 2022 - dlisv03.media.osaka-cu.ac.jp
Transition-metal-catalyzed molecular transformations involving an activation of C–H bonds have attracted attention as one of the most useful synthetic methods with high atomic …
Number of citations: 4 dlisv03.media.osaka-cu.ac.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.